molecular formula C6H16N2 B146257 N,N,N'-Trimethyl-1,3-propanediamine CAS No. 4543-96-8

N,N,N'-Trimethyl-1,3-propanediamine

Cat. No. B146257
CAS RN: 4543-96-8
M. Wt: 116.2 g/mol
InChI Key: SORARJZLMNRBAQ-UHFFFAOYSA-N
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Description

N,N,N'-Trimethyl-1,3-propanediamine is a chemical compound that is structurally related to ethylenediamine and propanediamine derivatives. It is characterized by the presence of nitrogen atoms that can act as donor sites for coordination with various central atoms, such as silicon, phosphorus, and transition metals. This compound is part of a class of ligands that can form stable complexes with metals, which are of interest in coordination chemistry and have potential applications in catalysis and materials science.

Synthesis Analysis

The synthesis of compounds related to N,N,N'-Trimethyl-1,3-propanediamine often involves the substitution of groups such as chlorine with the trimethylethylenediamine group. For example, the reaction of a 1,3,5-trimethylbiuret derivative with chlorine can produce a compound with a triazaphosphorinane skeleton, which is further reactive towards other reagents like sulfur, methyl iodide, and transition metal carbonyls . The synthesis of these compounds is crucial for exploring their coordination chemistry and understanding their reactivity patterns.

Molecular Structure Analysis

The molecular structure of N,N,N'-Trimethyl-1,3-propanediamine derivatives can be quite complex, with the potential for intramolecular donor-acceptor interactions. X-ray single-crystal structure determinations are often employed to characterize these compounds and reveal their unusual coordination modes . For instance, the structure of a dimeric chromium(III) complex with a related ligand, N,N'-bis(2-pyridylmethyl)-1,3-propanediamine, shows that the ligands can bind in a cis-β form, with configurations at the chromium centers being the same within each molecule .

Chemical Reactions Analysis

The chemical reactivity of N,N,N'-Trimethyl-1,3-propanediamine derivatives includes a variety of reactions with transition metals, leading to the formation of coordination compounds with different substitution patterns . These reactions can result in mono-, di-, or trisubstituted coordination compounds, depending on the nature of the metal involved. Additionally, the reaction of these compounds with oxidizing agents or Lewis acids can lead to the formation of new bonds and the stabilization of unusual oxidation states .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N,N'-Trimethyl-1,3-propanediamine derivatives are influenced by their coordination environment and the nature of the substituents. For example, the magnetic susceptibility of a chromium(III) complex indicates antiferromagnetic coupling between the chromium centers . The protolytic equilibria and complexation properties of these compounds in aqueous solutions are also of interest, as they can reveal the protonation behavior and stability constants of their metal complexes . The absorption and circular dichroism spectra of cobalt(III) complexes with related ligands provide insights into the electronic transitions and stereochemistry of these complexes .

Scientific Research Applications

Lung-Targeting Therapy for Asthma

N,N,N'-Trimethyl-1,3-propanediamine derivatives have been explored for asthma therapy. A derivative, TPD-Rhein, showed enhanced cellular uptake and specific distribution to lungs in rats, significantly reducing serum histamine and IL-5 levels. This approach suggests a new strategy for targeted lung therapy in asthma patients without major organ toxicity (Li et al., 2018).

CO2 Adsorbent

A derivative of N,N,N'-Trimethyl-1,3-propanediamine, 2NS-P, was synthesized and used to prepare a CO2 adsorbent. This adsorbent demonstrated superior CO2 adsorption capacity and efficiency compared to similar compounds, showing promise for applications in carbon capture technology (Sim et al., 2020).

Synthesis and Structure of Metal Complexes

N,N,N'-Trimethyl-1,3-propanediamine derivatives have been utilized in the synthesis of various metal complexes. These complexes, involving elements like zinc and copper, have been studied for their unique structural and magnetic properties (Atakol et al., 2000).

Lung Imaging Agent

A specific derivative of N,N,N'-Trimethyl-1,3-propanediamine, 123I-HIPDM, has been used as a lung imaging agent in medical diagnostics, particularly for detecting localized pulmonary diseases and studying amine metabolism in the lungs (Shih et al., 2004).

Chemical Synthesis and Catalysis

In chemical synthesis, N,N,N',N'-Tetramethyl-1,3-propanediamine has been employed as an effective catalyst for reactions like the Baylis–Hillman reaction, indicating its utility in accelerating chemical reactions through stabilization of intermediates (Lee et al., 2004).

Corrosion Inhibition

Long-chain N-1-alkyl-1,3-propanediamines, identified and characterized using chromatography and mass spectrometry, have shown potential as corrosion inhibitors. These compounds are being explored for their effectiveness in preventing corrosion in industrial settings, like power plants (Kusch et al., 2009).

Safety And Hazards

N,N,N’-Trimethyl-1,3-propanediamine is classified as Acute Tox. 4 Oral, Flam. Liq. 3, and Skin Corr. 1B. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

N,N',N'-trimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORARJZLMNRBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063517
Record name N,N,N'-Trimethylpropane-1,3-diamine
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N'-Trimethyl-1,3-propanediamine

CAS RN

4543-96-8
Record name N,N,N′-Trimethyl-1,3-propanediamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N'-Trimethyl-1,3-propanediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1,N1,N3-trimethyl-
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Record name N,N,N'-Trimethylpropane-1,3-diamine
Source EPA DSSTox
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Record name N,N,N'-trimethylpropane-1,3-diamine
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Record name N,N,N'-Trimethyl-1,3-propanediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
RL Polt, G Stork, GB Carpenter… - Journal of the American …, 1984 - ACS Publications
Vinyllithium derivatives are useful tools for the synthesis of organic molecules. Due to a complete lack of structural infor-mation about this important class of compounds, we were …
Number of citations: 12 pubs.acs.org
MRM MUHAMMED RASHIK MOJID - 2021 - utpedia.utp.edu.my
Much attention is given to supercritical carbon dioxide (Sc-CO2) as a fracturing fluid for hydrocarbon recovery from shale. However, poor proppant carrying capacity, high frictional …
Number of citations: 0 utpedia.utp.edu.my
M Afzaal, E Flynn, MA Malik, P O'Brien, M Motevalli - Polyhedron, 2005 - Elsevier
The copper complexes, oxalato(N,N,N′N′-tetramethylethylenediamine)copper(II) tetrahydrate (1), oxalato(N,N,N′-trimethyl-1,3-propanediamine)copper(II) (2), and oxalato(N,N,N′-…
Number of citations: 13 www.sciencedirect.com
J Li, Y Yang, D Wan, Y Peng, J Zhang - Drug Delivery, 2018 - Taylor & Francis
Asthma is one of the most prevalent chronic inflammatory diseases of lung. Current asthma therapy using inhaled corticosteroid often results in undesired treatment outcome due to poor …
Number of citations: 2 www.tandfonline.com
S Yamamoto, T Sumida - Journal of Photochemistry and Photobiology A …, 2002 - Elsevier
The fluorescence spectra of intermolecular and intramolecular toluene–amine and toluene–diamine systems were measured in THF. The fluorescence spectrum of toluene–N,N,N′,N′…
Number of citations: 2 www.sciencedirect.com
TH Riermeier, P Gross, A Monsees, M Hoff… - Tetrahedron …, 2005 - Elsevier
An easy to handle and stable racemization catalyst for secondary alcohols is obtained by an in situ mixture of readily available [Ru(cymene)Cl 2 ] 2 with chelating aliphatic diamines. …
Number of citations: 45 www.sciencedirect.com
MR Mojid, BM Negash, KA Babatunde, TY Ahmed… - Energy & …, 2021 - ACS Publications
Among waterless fracturing fluids, supercritical carbon dioxide (Sc-CO 2 ) has been increasingly emphasized in recent years for hydrocarbon recovery from shale. Sc-CO 2 is the most …
Number of citations: 2 pubs.acs.org
JD Clarke, SL Moser, K Vaughan - Canadian journal of …, 2006 - cdnsciencepub.com
A series of diazonium salts has been coupled to both secondary nitrogen atoms of the bis-secondary amine, N,N′-dimethyl-1,3-propanediamine (MeNHCH 2 CH 2 CH 2 NHMe), to …
Number of citations: 1 cdnsciencepub.com
M Zhou, J Li, C Li, L Guo, X Wang, Q He, Y Fu… - Journal of Controlled …, 2016 - Elsevier
In this work, two tertiary amine-derived 4′-demethylepipodophyllotoxin (DMEP) conjugates (DC and DP) have been designed and synthesized using N,N,N′-trimethyl-N′-(4-…
Number of citations: 10 www.sciencedirect.com
TYH Wong, R Pratt, CG Leong, BR James, TQ Hu - Chem. Ind, 2000 - books.google.com
Catalytic aromatic hydrogenation of 2-methoxy-4-propylphenol (1) and a milled wood lignin (MWL) was achieved using various Ru systems (eg RuCl3 3H2O, RuCl₂ (arene)(sulfonated …
Number of citations: 10 books.google.com

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